molecular formula C13H19BrN2O2 B2883836 Tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate CAS No. 1269843-80-2

Tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate

Cat. No.: B2883836
CAS No.: 1269843-80-2
M. Wt: 315.211
InChI Key: LYLZSAYFVQJEJK-NSHDSACASA-N
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Description

Tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate is a chiral chemical intermediate of significant value in medicinal chemistry and drug discovery research. This Boc-protected amine derivative is engineered to serve as a crucial building block in the synthesis of more complex, biologically active molecules. Its structure, featuring a stereospecific (R)-configured amine center and a 4-bromophenyl group, makes it particularly useful for constructing targeted compound libraries. The bromophenyl moiety can undergo various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, enabling rapid diversification and exploration of structure-activity relationships (SAR). The tert-butoxycarbonyl (Boc) protecting group effectively masks the amine functionality, enhancing the compound's stability during synthetic sequences and allowing for selective deprotection under mild acidic conditions when the free amine is required for further conjugation . This compound is rigorously characterized to ensure high purity and enantiomeric integrity for research applications. It is strictly intended for research and development purposes in laboratory settings and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19BrN2O2/c1-13(2,3)18-12(17)16-8-11(15)9-4-6-10(14)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,17)/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLZSAYFVQJEJK-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(C1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](C1=CC=C(C=C1)Br)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate bromophenyl derivative. One common method includes the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with aryl halides in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale palladium-catalyzed reactions, ensuring high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The amino group can undergo oxidation or reduction under specific conditions.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Palladium Catalysts: Used in cross-coupling reactions.

    Cesium Carbonate: Acts as a base in many reactions.

    Solvents: Common solvents include 1,4-dioxane, methylene chloride, and chloroform.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of the original compound.

Scientific Research Applications

Tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate, with the CAS number 1269843-80-2, is a compound that has garnered attention in various scientific research applications due to its unique chemical structure and properties. This article will explore its applications, particularly in pharmacology, medicinal chemistry, and organic synthesis, supported by comprehensive data tables and case studies.

Pharmacological Studies

This compound has been investigated for its pharmacological properties. Research indicates that derivatives of this compound can exhibit significant activity against various biological targets:

  • Antitumor Activity : Studies have shown that compounds related to this structure can inhibit tumor growth in specific cancer cell lines. For instance, the incorporation of bromine in the phenyl ring enhances the lipophilicity and biological activity of the compound .
  • Neuroprotective Effects : Research suggests that certain carbamate derivatives can protect neuronal cells from oxidative stress, potentially offering therapeutic avenues for neurodegenerative diseases .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a scaffold for developing new drugs. Its structural features allow for:

  • Lead Compound Development : The compound can be modified to enhance potency and selectivity for specific biological targets. For example, variations in the alkyl or aryl substituents can lead to improved pharmacokinetic properties .
  • Synthesis of Analogues : Researchers utilize this compound as a starting material for synthesizing analogues with altered functional groups to explore structure-activity relationships (SARs). This approach helps identify compounds with better efficacy and safety profiles .

Organic Synthesis

The compound is also valuable in organic synthesis for:

  • Reactions with Electrophiles : this compound can act as a nucleophile in reactions with electrophiles, facilitating the formation of complex organic molecules .
  • Carbamate Formation : Its carbamate functionality allows it to participate in reactions that form other carbamates or amides, expanding its utility in synthetic chemistry .

Data Table: Summary of Applications

Application AreaDescriptionExample Findings
PharmacologyInvestigated for antitumor and neuroprotective propertiesInhibition of tumor growth in specific cell lines
Medicinal ChemistryScaffold for drug development and synthesis of analoguesEnhanced potency through structural modifications
Organic SynthesisActs as a nucleophile in electrophilic reactionsFormation of complex organic molecules

Case Study 1: Antitumor Activity

A study published in Pharmacological Research investigated the effects of this compound on cancer cell lines. The results indicated a significant reduction in cell viability at micromolar concentrations, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotection

Research conducted on neuroprotective effects demonstrated that derivatives of this compound could mitigate oxidative stress-induced damage in neuronal cells. The findings support further exploration into its use for treating neurodegenerative diseases.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target molecules, while the bromophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Halogen Substituents : Bromine (Br) and chlorine (Cl) analogs exhibit higher molecular weights compared to fluorine (F) or methoxy (OCH₃) derivatives due to halogen atomic mass differences. Bromine’s larger size and polarizability enhance steric and electronic effects, influencing reactivity in cross-coupling reactions .
  • Stereochemistry: The target compound’s (2R) configuration contrasts with the (R)-configured analog in , where stereogenicity arises at the ethyl chain’s 1-position rather than the 2-position.

Physicochemical Properties

Compound Name Density (g/cm³) Boiling Point (°C) pKa Reference ID
tert-Butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate 1.108 ± 0.06 390.5 ± 42.0 12.28 ± 0.46
tert-Butyl (2-amino-2-(4-chlorophenyl)ethyl)carbamate Not reported Not reported Not reported
Target Compound Not reported Not reported Not reported -

Analysis :

  • The fluoro-methyl analog () exhibits a high predicted boiling point (~390°C), likely due to increased molecular weight and polarity from the fluorine atom. Its pKa (~12.28) suggests moderate basicity, typical for primary amines.
  • Data gaps for the target compound’s density and boiling point highlight opportunities for experimental characterization.

Reactivity and Stability

  • Bromine vs. Chlorine : The bromophenyl group in the target compound may undergo Suzuki-Miyaura coupling more readily than chlorophenyl analogs due to bromine’s superior leaving-group ability, enhancing its utility in constructing biaryl systems .
  • Methoxy vs. Halogen : Methoxy-substituted analogs () are less reactive in electrophilic substitutions but more electron-rich, favoring oxidation or nitration reactions .

Biological Activity

Tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate is a synthetic compound that has garnered attention in various fields, including organic chemistry and medicinal research. Its unique structure, characterized by a tert-butyl group, an amino group, and a bromophenyl moiety, positions it as a versatile building block in chemical synthesis and a potential candidate for therapeutic applications.

  • Molecular Formula : C13H19BrN2O2
  • Molecular Weight : 315.21 g/mol
  • CAS Number : 939760-50-6

Synthesis

The synthesis of this compound typically involves palladium-catalyzed cross-coupling reactions with aryl halides. A common method includes reacting tert-butyl carbamate with bromophenyl derivatives in the presence of a base like cesium carbonate in solvents such as 1,4-dioxane .

The biological activity of this compound is primarily attributed to its structural components:

  • Amino Group : Capable of forming hydrogen bonds with biological targets, influencing enzyme activity and receptor interactions.
  • Bromophenyl Group : Engages in π-π interactions which may modulate biological responses.

Pharmacological Potential

Research indicates that this compound may exhibit various pharmacological activities:

  • Anticancer Activity : Preliminary studies suggest potential effectiveness against certain cancer cell lines, likely due to its ability to inhibit specific signaling pathways.
  • Anti-inflammatory Effects : The compound has been explored for its anti-inflammatory properties, possibly through modulation of cytokine production.
  • Neuroprotective Properties : Investigations into its role in neuroprotection have shown promise, particularly in models of neurodegenerative diseases like Alzheimer's .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of tumor growth in vitro
Anti-inflammatoryReduced cytokine levels in animal models
NeuroprotectiveProtection against oxidative stress-induced damage

Case Study 1: Anticancer Activity

A study evaluating the anticancer properties of this compound demonstrated significant inhibition of proliferation in breast cancer cell lines. The mechanism was linked to the downregulation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.

Case Study 2: Neuroprotection

In models simulating Alzheimer's disease, this compound exhibited neuroprotective effects by reducing amyloid-beta toxicity. It was found to enhance cognitive function in treated animals, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Q & A

Basic Question: What are the standard synthetic routes for preparing tert-butyl N-[(2R)-2-amino-2-(4-bromophenyl)ethyl]carbamate?

Answer:
The synthesis typically involves reacting (2R)-2-amino-2-(4-bromophenyl)ethylamine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions at 0–25°C . Key steps include:

  • Amine protection : The primary amine reacts with tert-butyl chloroformate to form the carbamate.
  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) is commonly used to enhance reaction efficiency.
  • Purification : Crude products are purified via column chromatography or recrystallization.

Advanced Question: How can reaction conditions be optimized to improve enantiomeric purity in the synthesis of this compound?

Answer:
Enantiomeric purity is critical due to the (R)-configuration of the amino group. Optimization strategies include:

  • Chiral catalysts : Use of chiral auxiliaries or asymmetric synthesis techniques to minimize racemization .
  • Low-temperature reactions : Conducting reactions at 0–5°C to reduce thermal degradation of the chiral center .
  • Analytical monitoring : Employ chiral HPLC (e.g., Chiralpak® columns) or polarimetry to track enantiomeric excess (ee) during synthesis .

Basic Question: What analytical techniques are used to characterize this compound?

Answer:
Routine characterization involves:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to confirm the structure, including the tert-butyl group (δ ~1.4 ppm) and bromophenyl signals (δ ~7.3–7.5 ppm) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (C13_{13}H19_{19}BrN2_2O2_2; [M+H]+^+ = 315.21) .
  • HPLC : Reverse-phase HPLC with UV detection to assess purity (>95%) .

Advanced Question: How can researchers investigate the biological interactions of this compound with enzyme targets?

Answer:
Advanced interaction studies may include:

  • Molecular docking : Computational modeling (e.g., AutoDock Vina) to predict binding affinities with enzymes like kinases or proteases .
  • Surface plasmon resonance (SPR) : Real-time analysis of binding kinetics (KD_D, kon_{on}/koff_{off}) using immobilized protein targets .
  • Enzyme inhibition assays : Dose-response experiments (IC50_{50} determination) in buffers mimicking physiological pH and temperature .

Basic Question: What are the recommended storage conditions for this compound?

Answer:
Store at 2–8°C in a tightly sealed, light-protected container under anhydrous conditions. Desiccants (e.g., silica gel) should be used to prevent hydrolysis of the carbamate group .

Advanced Question: How can stability studies be designed to evaluate degradation pathways under varying pH conditions?

Answer:

  • Forced degradation studies : Expose the compound to acidic (HCl, pH 2), neutral (H2_2O), and basic (NaOH, pH 10) conditions at 40°C for 24–72 hours .
  • Analytical tracking : Use LC-MS to identify degradation products (e.g., deprotected amine or bromophenyl derivatives) .
  • Kinetic modeling : Calculate degradation rate constants (k) and half-life (t1/2_{1/2}) to predict shelf-life .

Basic Question: What safety precautions are necessary when handling this compound?

Answer:

  • Personal protective equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use a fume hood to avoid inhalation of dust/aerosols .
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 minutes .

Advanced Question: How can researchers mitigate hazards during large-scale synthesis?

Answer:

  • Engineering controls : Implement continuous flow reactors to minimize exposure and improve scalability .
  • Hazard analysis : Conduct a Process Hazard Analysis (PHA) to identify risks (e.g., exothermic reactions during amine protection) .
  • Waste management : Neutralize reaction byproducts (e.g., HCl gas) with scrubbers before disposal .

Basic Question: What are the potential applications of this compound in medicinal chemistry?

Answer:

  • Intermediate : Used in synthesizing chiral amines for kinase inhibitors or protease-targeted therapies .
  • Protecting group : The tert-butyl carbamate (Boc) group protects amines during multi-step syntheses .

Advanced Question: How can computational methods guide the design of derivatives with enhanced bioactivity?

Answer:

  • QSAR modeling : Correlate structural features (e.g., bromophenyl substitution) with biological activity using regression analysis .
  • Fragment-based design : Replace the bromine atom with other halogens (e.g., Cl, F) and predict binding using density functional theory (DFT) .
  • ADMET prediction : Use tools like SwissADME to optimize pharmacokinetic properties (e.g., logP, solubility) .

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